4-Butoxy-2-hydroxybenzoic acid
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Overview
Description
4-Butoxy-2-hydroxybenzoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of hydroxybenzoic acid, characterized by the presence of a butoxy group at the fourth position and a hydroxyl group at the second position on the benzene ring
Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as hydroxybenzoic acid derivatives . These compounds contain a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group .
Mode of Action
It is known that hydroxybenzoic acids, including 4-butoxy-2-hydroxybenzoic acid, can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that hydroxybenzoic acids are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits . The ring cleavages of protocatechuic acid (PCA) at various sites of the aromatic ring are the main catabolic pathways followed for the biodegradation of 4-HBA .
Result of Action
It is known that hydroxybenzoic acids have numerous dietary health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
Action Environment
It is known that different plantation types and species compositions can influence the presence and levels of phenolic acids in soil .
Biochemical Analysis
Biochemical Properties
These interactions can inhibit seed germination and root growth, reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
Cellular Effects
For example, 4-Hydroxybenzoic acid has been shown to rescue multisystemic disease and perinatal lethality in a mouse model of mitochondrial disease .
Metabolic Pathways
4-Butoxy-2-hydroxybenzoic acid is likely involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butoxy-2-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the esterification of 4-butoxy-2-hydroxybenzoate, followed by hydrolysis to yield the desired acid . The reaction typically requires an acid catalyst and is conducted under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification and hydrolysis processes. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
4-Butoxy-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Lacks the butoxy group, making it less hydrophobic.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the butoxy group and has different biological activities.
4-Bromo-2-hydroxybenzoic acid: Contains a bromine atom instead of a butoxy group, altering its reactivity.
Uniqueness: 4-Butoxy-2-hydroxybenzoic acid is unique due to the presence of the butoxy group, which enhances its hydrophobicity and alters its chemical and biological properties compared to other hydroxybenzoic acids.
Properties
IUPAC Name |
4-butoxy-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7,12H,2-3,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGFVIMNTYOBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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